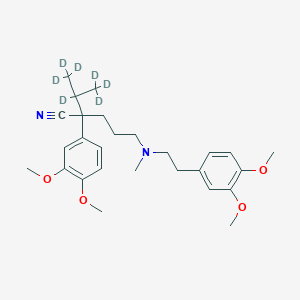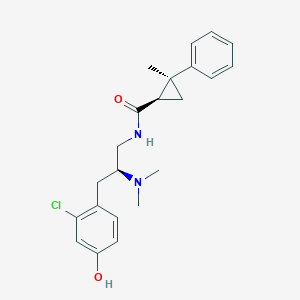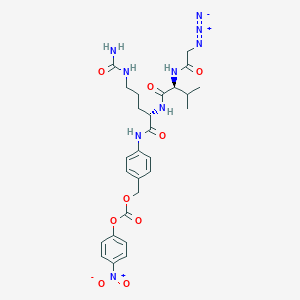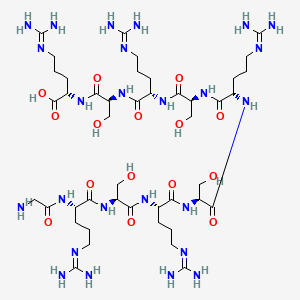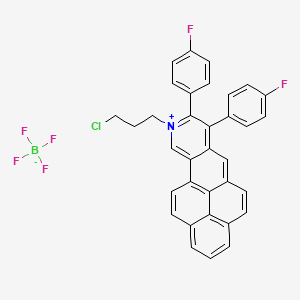
Medical fluorophore 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medical fluorophore 33 is a novel and potent theranostic agent with a phenaleno-isoquinolinium salt structure. This compound has garnered significant attention due to its strong fluorescence signals, excellent microsomal stability, and high biocompatibility in vivo. It has shown promising results in cancer therapy, particularly in inducing apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway .
Métodos De Preparación
The synthesis of Medical fluorophore 33 can be readily achieved through a simple Rhodium (III)-catalyzed reaction . This method involves the use of Rhodium (III) as a catalyst to facilitate the formation of the phenaleno-isoquinolinium salt structure. The reaction conditions are relatively mild, making the synthesis process efficient and scalable for industrial production .
Análisis De Reacciones Químicas
Medical fluorophore 33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a quinoline derivative, while reduction may yield a dihydroquinoline compound .
Aplicaciones Científicas De Investigación
Medical fluorophore 33 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe for detecting various chemical substances and studying chemical reactions.
Biology: It is employed in fluorescence imaging to visualize biological processes at the cellular level.
Medicine: It serves as a theranostic agent for cancer therapy, enabling both diagnosis and treatment of cancer.
Mecanismo De Acción
Medical fluorophore 33 exerts its effects by inducing significant apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway . This pathway involves the activation of p53, a tumor suppressor protein, which in turn activates p21 and caspase-3, leading to programmed cell death. This selective cytotoxicity makes this compound a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Medical fluorophore 33 is unique due to its phenaleno-isoquinolinium salt structure and its strong fluorescence signals. Similar compounds include:
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in fluorescence imaging.
Rhodamine: Another fluorescent dye known for its high fluorescence quantum yield and wide wavelength range.
Coumarin: A natural fluorophore with applications in fluorescent labeling and detection of biomolecules.
Compared to these compounds, this compound offers superior microsomal stability and biocompatibility, making it more suitable for in vivo applications .
Propiedades
Fórmula molecular |
C34H23BClF6N |
|---|---|
Peso molecular |
605.8 g/mol |
Nombre IUPAC |
9-(3-chloropropyl)-7,8-bis(4-fluorophenyl)pyreno[1,2-c]pyridin-9-ium;tetrafluoroborate |
InChI |
InChI=1S/C34H23ClF2N.BF4/c35-17-2-18-38-20-30-28-16-11-22-4-1-3-21-5-6-25(32(28)31(21)22)19-29(30)33(23-7-12-26(36)13-8-23)34(38)24-9-14-27(37)15-10-24;2-1(3,4)5/h1,3-16,19-20H,2,17-18H2;/q+1;-1 |
Clave InChI |
UTQCGMQUBHOUEJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C(=[N+](C=C45)CCCCl)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


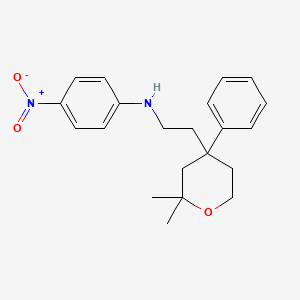

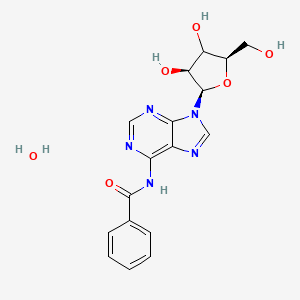
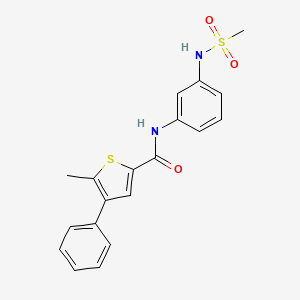
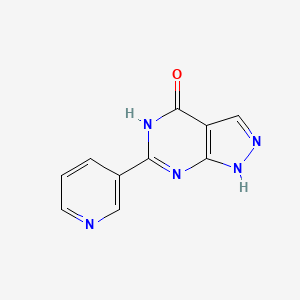
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
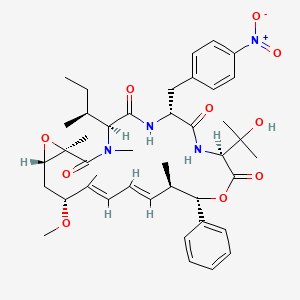
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
